molecular formula C10H5F3N4O B1621102 2-[2-[2-(Trifluoromethoxy)phenyl]hydrazono]malononitrile CAS No. 7059-93-0

2-[2-[2-(Trifluoromethoxy)phenyl]hydrazono]malononitrile

Cat. No.: B1621102
CAS No.: 7059-93-0
M. Wt: 254.17 g/mol
InChI Key: AROPLGGZOUWHBU-UHFFFAOYSA-N
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Description

2-[2-[2-(Trifluoromethoxy)phenyl]hydrazono]malononitrile is a chemical compound with the molecular formula C10H5F3N4O and a molecular weight of 254.17 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a hydrazono group and a malononitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(Trifluoromethoxy)phenyl]hydrazono]malononitrile typically involves the reaction of 2-(trifluoromethoxy)aniline with malononitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(Trifluoromethoxy)phenyl]hydrazono]malononitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-[2-[2-(Trifluoromethoxy)phenyl]hydrazono]malononitrile is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and chemical resistance

Mechanism of Action

The mechanism by which 2-[2-[2-(Trifluoromethoxy)phenyl]hydrazono]malononitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethoxy group enhances the compound’s ability to interact with these targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)phenylhydrazine
  • 2-(Trifluoromethoxy)benzonitrile
  • 2-(Trifluoromethoxy)phenylacetonitrile

Uniqueness

Compared to similar compounds, 2-[2-[2-(Trifluoromethoxy)phenyl]hydrazono]malononitrile is unique due to the presence of both the hydrazono and malononitrile groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and research applications .

Properties

IUPAC Name

2-[[2-(trifluoromethoxy)phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4O/c11-10(12,13)18-9-4-2-1-3-8(9)17-16-7(5-14)6-15/h1-4,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROPLGGZOUWHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381822
Record name [2-(Trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7059-93-0
Record name [2-(Trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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